2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core, substituted at position 2 with a cyclopropyl group and at position 7 with a 2-fluoro-4-methoxyphenyl moiety. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting proteins such as tubulin, carbonic anhydrases (hCA IX/XII), and kinases . The cyclopropyl group confers steric rigidity, while the 2-fluoro-4-methoxyphenyl substituent introduces electronic and steric effects that influence binding affinity and selectivity.
Properties
Molecular Formula |
C15H13FN4O |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
2-cyclopropyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13FN4O/c1-21-10-4-5-11(12(16)8-10)13-6-7-17-15-18-14(9-2-3-9)19-20(13)15/h4-9H,2-3H2,1H3 |
InChI Key |
WBHPZTJIRJJUMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CC4)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
Triazolopyrimidine Core Synthesis
Thetriazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1,2,4-triazole derivatives with β-ketoesters. For example:
- Intermediate 7-hydroxytriazolopyrimidine :
Installation of 2-Cyclopropyl Group
The cyclopropyl moiety is introduced at C2 via:
Method A: Acylation-Cyclization
Acylation of aminotriazole :
Cyclization with β-ketoesters :
Method B: Direct Cyclopropane Coupling
Introduction of 7-(2-Fluoro-4-Methoxyphenyl) Group
The aryl substituent is installed via nucleophilic aromatic substitution or cross-coupling:
Nucleophilic substitution of chloro intermediates :
Buchwald-Hartwig amination :
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ±15% yield |
| Solvent | DMF > MeCN > THF | DMF: +20% |
| Catalyst Loading | 5–10 mol% Pd | >10%: Minimal gain |
| Base | Et₃N > K₂CO₃ > NaOAc | Et₃N: +12% |
Analytical Characterization
Key spectral data for the target compound:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Acylation-Cyclization | 58 | 95 | 24 | Moderate |
| Suzuki Coupling | 72 | 97 | 12 | High |
| Nucleophilic Substitution | 65 | 93 | 18 | Low |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Antiproliferative Activity
Key analogs of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold with substitutions at positions 2 and 7 have been evaluated for antiproliferative activity. For example:
- Compound 8q: 2-(3-Phenylpropylamino)-7-(4′-fluoroanilino)-[1,2,4]triazolo[1,5-a]pyrimidine IC₅₀: 83 nM (mean across cancer cell lines) Mechanism: Inhibits tubulin polymerization (2× more potent than combretastatin A-4) and induces G2/M phase arrest .
- Target Compound: 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Structural Differences: The cyclopropyl group (smaller and more rigid than 3-phenylpropylamino) and the 2-fluoro-4-methoxyphenyl group (ortho-fluoro vs. para-fluoro in 8q) likely alter steric interactions with tubulin. Methoxy at the 4-position may enhance solubility but reduce hydrophobic binding compared to halogens .
Role of Halogen and Methoxy Substituents
- Fluorine: In analogs like 8q (4′-fluoroanilino), fluorine’s electron-withdrawing effect enhances binding to tubulin’s colchicine site.
- Methoxy : The 4-methoxy group in the target compound increases electron density, which may improve interactions with polar residues in enzyme active sites (e.g., hCA isoforms) but could reduce antiproliferative activity if hydrophobic interactions dominate .
Selectivity and Mechanism
- Compound 8r: 2-(3-Phenylpropylamino)-7-(4′-fluoro-3′-chloroanilino)-[1,2,4]triazolo[1,5-a]pyrimidine Selectivity: High selectivity for cancer cells over non-malignant cells. Mechanism: Induces apoptosis via the mitochondrial pathway .
- However, the lack of a chlorine substituent (as in 8r) might reduce selectivity for cancer cells .
Comparison with Non-Anticancer Derivatives
- Herbicidal Analogs : 5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., from ) inhibit acetolactate synthase (ALS). The target compound’s substituents lack the sulfonamide group critical for herbicidal activity, highlighting scaffold versatility across applications .
- Antitubercular Agents : 7-Chloro-5-cyclopentyl-[1,2,4]triazolo[1,5-a]pyrimidine () shows activity against Mycobacterium tuberculosis. The target compound’s 2-fluoro-4-methoxyphenyl group may confer divergent biological targets due to altered electronic properties .
Biological Activity
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolo-pyrimidines. This compound features a unique molecular structure characterized by the fusion of a triazole and a pyrimidine ring, with notable substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of 284.29 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with several biological targets.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
One study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values ranging from 0.24 to 3.91 μM against cancer cell lines like MCF-7 and HCT-116. These compounds were noted for their ability to inhibit tubulin polymerization and modulate key signaling pathways involved in tumor progression .
| Compound | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| H12 | 9.47 | MGC-803 | ERK signaling pathway inhibition |
| Compound 2 | 0.53 | HCT-116 | Tubulin polymerization inhibition |
| Compound 3 | 3.49 | A549 | Induction of apoptosis |
Antiviral Activity
In addition to anticancer properties, triazolo-pyrimidines have demonstrated antiviral activities. For example, modifications on the triazolo-pyrimidine scaffold have been shown to disrupt protein-protein interactions essential for viral replication. Specifically, compounds targeting the PA-PB1 interaction in influenza viruses have been reported to exhibit significant antiviral effects .
Mechanistic Studies
The mechanism of action for this compound involves multiple pathways:
- Inhibition of ERK Signaling : This pathway is crucial for cell proliferation and survival. Inhibition leads to reduced phosphorylation levels of ERK1/2 and associated proteins.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- G2/M Phase Arrest : The compound's influence on the cell cycle can halt the progression of cancer cells at critical checkpoints.
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in preclinical models:
- Study on MGC-803 Cells : A derivative exhibited an IC50 value of 9.47 μM and showed significant inhibition of colony formation.
- HCT-116 Cell Line Analysis : Another compound demonstrated potent antiproliferative activity with an IC50 value of 0.53 μM by inhibiting tubulin polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
